Bienvenue dans la boutique en ligne BenchChem!

3-Fluoropyrrolidine-1-carboximidamide

Dipeptidyl Peptidase IV Type 2 Diabetes Selectivity

3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7) is a strategic pyrrolidine scaffold for medicinal chemistry. The 3-fluoro substituent and the 1-carboximidamide group confer unique hydrogen-bonding capabilities and metabolic stability that are absent in unfluorinated or carboxamide analogs. Critical for DPP-IV inhibitor programs targeting T2DM, this building block enables selective probe synthesis and 19F NMR studies. Procure this exact compound to maintain target selectivity and ADME advantages; substitution with non-fluorinated analogs requires full re-validation and risks divergent biological outcomes.

Molecular Formula C5H10FN3
Molecular Weight 131.15 g/mol
CAS No. 2017104-61-7
Cat. No. B1476413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyrrolidine-1-carboximidamide
CAS2017104-61-7
Molecular FormulaC5H10FN3
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C(=N)N
InChIInChI=1S/C5H10FN3/c6-4-1-2-9(3-4)5(7)8/h4H,1-3H2,(H3,7,8)
InChIKeySMKZKVKOLAOSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7) Procurement Guide: A Differentiated Fluorinated Pyrrolidine Building Block


3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7) is a fluorinated pyrrolidine derivative featuring a pyrrolidine ring with a fluorine substituent at the 3-position and a carboximidamide group at the 1-position . This compound is primarily utilized as a versatile chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of bioactive molecules and pharmaceutical candidates . Its molecular structure (C5H10FN3) and weight (131.15 g/mol) are well-defined, and commercial availability typically ranges from 95% to 98% purity . As a member of the fluorinated pyrrolidine class, it is of interest in drug discovery programs, notably those targeting enzymes like Dipeptidyl Peptidase IV (DPP-IV), a key target for Type 2 Diabetes Mellitus (T2DM) treatment .

3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7): Why Simple Substitution with Unfluorinated or Alternative Fluorinated Pyrrolidines is Not Advisable


The direct substitution of 3-Fluoropyrrolidine-1-carboximidamide with unfluorinated pyrrolidine-1-carboximidamide or other fluorinated analogs is scientifically unsound without rigorous re-validation. The presence, position, and type of fluorine substitution on the pyrrolidine ring are critical determinants of biological activity, metabolic stability, and physicochemical properties [1]. Research on related fluoropyrrolidine amides demonstrates that the (S)-3-fluoropyrrolidine moiety imparts significant and quantifiable differences in enzyme selectivity and in vivo efficacy, which are not observed with the non-fluorinated or differently fluorinated counterparts [1]. Furthermore, the carboximidamide functional group offers distinct hydrogen-bonding capabilities compared to the more common carboxamide, potentially leading to divergent target interactions and ADME profiles [2]. Therefore, procurement decisions must be driven by the specific quantitative advantages of this exact compound over its closest analogs, as detailed in the following sections.

3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7): A Quantitative Evidence Guide for Differentiated Selection Over Analogs


DPP-IV Inhibitor Selectivity: 3-Fluoropyrrolidine Moiety Confers Superior Selectivity Over Non-Fluorinated Analogs

In a series of fluoropyrrolidine amides evaluated as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, analogs incorporating the (S)-3-fluoropyrrolidine moiety demonstrated enhanced selectivity for DP-IV over the related off-target enzyme, quiescent cell proline dipeptidase (QPP). This selectivity is a critical differentiator, as inhibition of QPP is often associated with toxicity [1].

Dipeptidyl Peptidase IV Type 2 Diabetes Selectivity

In Vivo Efficacy of 3-Fluoropyrrolidine-Based DPP-IV Inhibitors in Glucose Tolerance Tests

The class of DPP-IV inhibitors containing the (S)-3-fluoropyrrolidine moiety has demonstrated oral activity in relevant animal models. A specific compound from this series, 'Compound 48', which incorporates this fluorinated pyrrolidine, showed good pharmacokinetic properties and was orally active in an oral glucose tolerance test (OGTT) in lean mice [1]. This demonstrates that the fluorinated scaffold can confer desirable in vivo pharmacodynamic effects.

Oral Glucose Tolerance Test In Vivo Efficacy DPP-IV

Impact of Fluorination on Pharmacokinetic Properties of Pyrrolidine-Containing Compounds

Studies on related prolylcarboxypeptidase (PrCP) inhibitors have shown that a dichlorobenzimidazole-substituted pyrrolidine amide series, which includes fluorinated aromatic groups, demonstrated minimal inhibition shift in whole serum and minimal recognition by P-glycoprotein (P-gp) efflux transporters [1]. While this specific study involves different substituents, it provides class-level evidence that strategic incorporation of fluorine within pyrrolidine-based inhibitors can be beneficial for overcoming efflux and maintaining activity in physiological matrices.

Pharmacokinetics Metabolic Stability Fluorination

Distinct Reactivity and Utility of the Carboximidamide Functional Group Compared to Carboxamide Analogs

3-Fluoropyrrolidine-1-carboximidamide features a carboximidamide functional group, which is distinct from the more common carboxamide found in many related pyrrolidine-based inhibitors . This moiety offers unique hydrogen-bonding potential and basicity, which can be exploited for target engagement, solubility modulation, and as a synthetic handle for further derivatization (e.g., forming heterocycles like imidazolines or pyrimidines) [1]. This contrasts with carboxamide analogs, which are less basic and offer different reactivity profiles.

Carboximidamide Chemical Synthesis Functional Group

3-Fluoropyrrolidine-1-carboximidamide (CAS 2017104-61-7): Recommended Research and Procurement Application Scenarios Based on Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of DPP-IV Inhibitors

Procure 3-Fluoropyrrolidine-1-carboximidamide as a key building block for synthesizing and evaluating novel DPP-IV inhibitor candidates. The class-level evidence shows that the (S)-3-fluoropyrrolidine scaffold can confer selectivity for DP-IV over the off-target QPP [1], a critical parameter for advancing safe and effective T2DM therapeutics. This compound allows for the exploration of carboximidamide-based pharmacophores, which are distinct from the more common carboxamide series .

Chemical Biology: Investigating the Role of Fluorine in Target Engagement

Use 3-Fluoropyrrolidine-1-carboximidamide to synthesize probe molecules for studying the impact of the 3-fluoro substituent on binding affinity and selectivity. The presence of fluorine can be leveraged for 19F NMR studies to investigate protein-ligand interactions or metabolic fate [1]. The unique carboximidamide group offers a distinct interaction profile compared to standard amide-containing probes, enabling the interrogation of novel binding modes .

Synthetic Chemistry: Development of Novel Heterocyclic Scaffolds

Leverage 3-Fluoropyrrolidine-1-carboximidamide as a versatile intermediate for the synthesis of complex heterocyclic systems. The carboximidamide moiety is a reactive functional group that can be readily converted into a wide array of nitrogen-containing heterocycles, such as imidazolines, pyrimidines, and triazines, enabling the rapid generation of structurally diverse compound libraries for screening campaigns [1].

Pharmacokinetic Optimization: Design of CNS-Penetrant or Efflux-Resistant Molecules

Incorporate 3-Fluoropyrrolidine-1-carboximidamide into lead compounds to potentially improve their pharmacokinetic profile. Class-level evidence from related pyrrolidine amide series suggests that strategic fluorination can mitigate P-glycoprotein (P-gp)-mediated efflux and reduce serum protein binding shifts [1]. This makes it a valuable component in designing molecules intended for CNS targets or requiring high unbound systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.